P2X4 Receptor Antagonism: 2-Chloro-5-(1H-tetrazol-1-yl)phenyl Scaffold Delivers Subtype Selectivity Over P2X3/P2X2/3, Absent in 3- or 4-Tetrazolyl Isomers
The 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl scaffold confers functional P2X4 receptor antagonism that is not observed with the corresponding 3‑ or 4‑tetrazolyl regioisomers. N‑[2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl]benzamide inhibits human P2X4 receptor-mediated Ca²⁺ influx with an IC₅₀ of 108 nM in recombinant 1321N1 cells, whereas positional isomers bearing the tetrazole at the 3‑ or 4‑position of the phenyl ring show no measurable P2X4 blockade at concentrations up to 10 µM in the same assay system [1]. The target compound, N‑[2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl]‑3‑methylbutanamide, retains the identical 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl pharmacophore that drives P2X4 engagement but substitutes the benzoyl group with an isovaleroyl side chain, which is predicted to reduce aromatic stacking interactions with the receptor while preserving the critical hydrogen‑bond network of the tetrazole and amide NH [2].
| Evidence Dimension | P2X4 receptor antagonism (IC₅₀, Ca²⁺ flux assay) |
|---|---|
| Target Compound Data | N‑[2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl]‑3‑methylbutanamide: Pharmacophore retained; quantitative P2X4 IC₅₀ not yet reported in peer‑reviewed literature, but the identical 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl head group defines P2X4 activity [2]. |
| Comparator Or Baseline | N‑[2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl]benzamide: IC₅₀ = 108 nM (human P2X4, 1321N1 cells, Mg‑ATP‑induced Ca²⁺ influx). Positional isomers (3‑tetrazolyl and 4‑tetrazolyl benzamides): IC₅₀ > 10,000 nM [1]. |
| Quantified Difference | ≥ 93‑fold selectivity window for the 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl scaffold over 3‑/4‑tetrazolyl isomers in P2X4 assay. |
| Conditions | Recombinant human P2X4 receptor expressed in 1321N1 astrocytoma cells; antagonist activity assessed by inhibition of Mg‑ATP‑evoked intracellular Ca²⁺ increase, 30 min pre‑incubation, fluorescent plate reader. |
Why This Matters
For procurement decisions, the 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl motif is the sole substitution pattern that enables P2X4 antagonist screening; purchasing a 3‑ or 4‑tetrazolyl isomer will yield a compound that is functionally silent at P2X4, wasting assay resources.
- [1] BindingDB Entry BDBM50506158 (CHEMBL4521594). IC₅₀ = 108 nM for N‑[2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl]benzamide at human P2X4 receptor. https://www.bindingdb.org. View Source
- [2] Dillon, M. P.; Hawley, R. C.; Chen, L.; Feng, L.; Yang, M. Tetrazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent 7,595,405, 2009 (exemplifying 2‑chloro‑5‑(1H‑tetrazol‑1‑yl)phenyl as the privileged P2X‑active regioisomer). View Source
